

A Comparative Guide to the Toxicity of Dimethylnitrophenol Isomers

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-nitrophenol

Cat. No.: B8266784

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This guide provides a comprehensive comparison of the toxicity of various dimethylnitrophenol isomers, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing available experimental data, this document aims to elucidate the structure-toxicity relationships within this class of compounds and provide a framework for future toxicological assessments.

Introduction: The Significance of Isomer-Specific Toxicity

Nitrophenolic compounds are widely used in various industrial processes, including the synthesis of dyes, pesticides, and pharmaceuticals.[1] Consequently, their potential for human exposure and environmental contamination necessitates a thorough understanding of their toxicological profiles. Dimethylnitrophenols, a subset of this class, present a unique challenge due to the varied toxicities exhibited by different isomers. The position of the nitro and methyl groups on the phenol ring can significantly influence the compound's metabolic fate and mechanism of action, leading to substantial differences in acute toxicity and target organ effects.

This guide will delve into the comparative toxicity of several dimethylnitrophenol isomers, leveraging available acute toxicity data (LD50 values) and exploring the underlying mechanisms of toxicity. Where data on specific dimethylated isomers are limited, we will draw comparisons with the parent mononitrophenol compounds (2-, 3-, and 4-nitrophenol) to provide a broader context for understanding their toxic potential.

Acute Oral Toxicity: A Quantitative Comparison

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be fatal to 50% of a test population.[2] A lower LD50 value indicates higher acute toxicity. The following table summarizes the available oral LD50 data for various nitrophenol and dimethylnitrophenol isomers in rats.

Compound	CAS Number	Oral LD50 (mg/kg) in Rats	GHS Acute Oral Toxicity Category	Reference(s)
2-Nitrophenol	88-75-5	2,830	5	[2]
3-Nitrophenol	554-84-7	930	4	[2]
4-Nitrophenol	100-02-7	202 - 620	4	[2]
3-Methyl-4-nitrophenol	2581-34-2	1,200 (female), 2,300 (male)	4	[3]
2,6-Di-tert-butyl-4-nitrophenol	728-40-5	80 - 93	3	[4][5]
3,5-Dimethyl-4-nitrophenol	6943-31-3	Data not available	Harmful if swallowed (Category 4 implied)	

*GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Acute Oral Toxicity Categories: Category 1: ≤ 5 mg/kg; Category 2: > 5 to ≤ 50 mg/kg; Category 3: > 50 to ≤ 300 mg/kg; Category 4: > 300 to ≤ 2000 mg/kg; Category 5: > 2000 to ≤ 5000 mg/kg.

Key Observations:

- **Influence of Nitro Group Position:** Among the parent mononitrophenols, 4-nitrophenol is significantly more toxic than the 2- and 3-isomers.[2]
- **Effect of Methyl Substitution:** The addition of a methyl group at the 3-position of 4-nitrophenol (3-methyl-4-nitrophenol) appears to decrease the acute oral toxicity compared to 4-nitrophenol.[3]
- **Steric Hindrance:** The presence of bulky tert-butyl groups at the 2 and 6 positions of 4-nitrophenol (2,6-di-tert-butyl-4-nitrophenol) results in a marked increase in toxicity, with a much lower LD50 value.[4][5] This suggests that steric hindrance around the hydroxyl group can significantly modulate the toxicological properties of these compounds.
- **Data Gaps:** There is a notable lack of publicly available acute toxicity data for several other dimethylnitrophenol isomers, including 2,3-dimethyl-4-nitrophenol, 2,4-dimethyl-6-nitrophenol, and 3,4-dimethyl-2-nitrophenol. This highlights a critical area for future research to enable a more complete understanding of the structure-activity relationships within this chemical family.

Mechanisms of Toxicity: Uncoupling and Methemoglobinemia

The toxicity of nitrophenolic compounds is often attributed to two primary mechanisms: the uncoupling of oxidative phosphorylation and the induction of methemoglobinemia.

Uncoupling of Oxidative Phosphorylation

Dinitrophenols are well-documented uncouplers of oxidative phosphorylation.[6][7] This process disrupts the normal coupling of electron transport to ATP synthesis in mitochondria. Instead of being used to produce ATP, the energy from the proton gradient is dissipated as heat.[6] This leads to a hypermetabolic state characterized by fever, tachycardia, and sweating, which can progress to seizures, coma, and death if untreated.[8] While this mechanism is most prominent with dinitrophenols, it is plausible that some dimethylnitrophenol isomers may also exhibit uncoupling activity, particularly those with structural similarities to known uncouplers. The hyperthermia and severe rigor observed in rats treated with 2,6-di-tert-butyl-4-nitrophenol are consistent with an uncoupling mechanism.[5]

Diagram: Mechanism of Mitochondrial Uncoupling by Nitrophenols

Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Methemoglobinemia

Certain nitrophenolic compounds can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe^{2+}) to the ferric (Fe^{3+}) state. This change renders hemoglobin unable to bind and transport oxygen effectively, leading to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, and fatigue. In severe cases, it can result in life-threatening hypoxia. While there is no direct evidence of methemoglobinemia for the dimethylnitrophenol isomers discussed, it remains a potential toxic effect given the known properties of the broader nitrophenol class.

Experimental Protocols for Toxicity Assessment

To ensure the reliability and comparability of toxicological data, standardized experimental protocols are essential. The following sections outline key methodologies for assessing the acute oral toxicity and specific mechanisms of action of dimethylnitrophenol isomers.

Acute Oral Toxicity Testing (OECD Guideline 423)

The OECD Guideline 423, the Acute Toxic Class Method, is a stepwise procedure used to estimate the LD₅₀ and classify a substance for acute oral toxicity.^{[9][10][11][12]} This method uses a minimal number of animals while still providing sufficient information for hazard classification.

Step-by-Step Methodology:

- **Animal Selection and Acclimatization:** Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.^[9] Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
- **Dose Formulation and Administration:** The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A single dose is administered to the animals by oral gavage.

- **Stepwise Dosing Procedure:** The test is conducted in a stepwise manner, using a small group of animals (e.g., 3) at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[9]
- **Observation:** Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- **Data Analysis and Classification:** The number of animals that die within a defined period is used to determine the next dose level (either higher or lower). The results are used to classify the substance into one of the GHS acute toxicity categories.[13]

Diagram: OECD 423 Acute Oral Toxicity Testing Workflow

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